

# Independent Validation of (Rac)-Tovinontrine Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | (Rac)-Tovinontrine |           |
| Cat. No.:            | B13439108          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-Tovinontrine (formerly IMR-687) is a small molecule inhibitor of phosphodiesterase-9 (PDE9).[1][2] Initially investigated for the treatment of sickle cell disease (SCD) and beta-thalassemia, its development for these indications was discontinued due to a lack of significant clinical benefit observed in Phase 2b trials.[3][4] The compound is now under investigation for the treatment of heart failure with preserved and reduced ejection fraction.[5] This guide provides an objective comparison of Tovinontrine's performance with placebo and discusses its preclinical comparison with a standard-of-care treatment for sickle cell disease, supported by available experimental data.

#### **Mechanism of Action**

Tovinontrine selectively inhibits PDE9, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, Tovinontrine increases intracellular levels of cGMP. In hematological disorders like SCD and beta-thalassemia, elevated cGMP was hypothesized to induce fetal hemoglobin (HbF) production, reduce inflammation, and improve blood flow. In the context of heart failure, increased cGMP is thought to play a role in vasodilation and the regulation of blood pressure.

### **Signaling Pathway of Tovinontrine**```dot



Click to download full resolution via product page

Caption: Workflow of the Ardent Phase 2b clinical trial.

#### **Clinical Trial Data: Beta-Thalassemia (Forte Trial)**

The Forte trial was a Phase 2b, randomized, double-blind, placebo-controlled study assessing the safety and efficacy of Tovinontrine in adult patients with beta-thalassemia.

#### **Quantitative Data Summary: Forte Trial**

Interim results from the Forte trial showed no meaningful benefit in transfusion burden for transfusion-dependent patients or improvement in most disease-related biomarkers for non-transfusion-dependent patients in the Tovinontrine groups compared to placebo.

#### **Experimental Protocol: Forte Trial (NCT04411082)**

- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.
- Participants: Adult patients with beta-thalassemia (both transfusion-dependent and non-transfusion-dependent).
- Intervention: Patients were randomized to receive placebo, a low dose, or a high dose of Toyinontrine.
- Primary Objective: To evaluate the safety and tolerability of Tovinontrine.
- Efficacy Endpoints: Reduction in transfusion burden for transfusion-dependent patients and changes in hemoglobin levels for non-transfusion-dependent patients.

## Preclinical Comparison with Standard of Care: Sickle Cell Disease

A preclinical study in a mouse model of sickle cell disease compared the effects of IMR-687 (Tovinontrine) with hydroxyurea, a standard-of-care treatment for SCD.



#### Preclinical Data Summary: Tovinontrine vs. Hydroxyurea

| Outcome Measure (in SCD mouse model)    | Tovinontrine (IMR-687)                          | Hydroxyurea         |
|-----------------------------------------|-------------------------------------------------|---------------------|
| Reduction in Red Blood Cell<br>Sickling | Greater than physiological doses of hydroxyurea | -                   |
| Reduction in Immune Cell<br>Activation  | Greater than physiological doses of hydroxyurea | -                   |
| Myelotoxicity                           | Not observed                                    | A known side effect |

This preclinical evidence suggested that Tovinontrine could be a potentially safer and more effective oral alternative to hydroxyurea. However, these promising preclinical findings did not translate into significant clinical benefit in the Phase 2b Ardent trial.

#### **Ongoing Research: Heart Failure**

Tovinontrine is currently being investigated for the treatment of heart failure with both preserved ejection fraction (HFpEF) and reduced ejection fraction (HFrEF).

#### Clinical Trial Protocol: Cycle-2-PEF Trial (NCT06215586)

- Study Design: A Phase 2, randomized, double-blind, placebo-controlled clinical study.
- Participants: Patients with chronic heart failure with preserved ejection fraction.
- Intervention: Tovinontrine compared to placebo.
- Primary Endpoint: Change in plasma NT-proBNP levels from baseline to week 12.

Quantitative results from this and other ongoing heart failure trials are not yet available.

#### Conclusion

The development of **(Rac)-Tovinontrine** for sickle cell disease and beta-thalassemia was halted due to a lack of efficacy in Phase 2b clinical trials, despite promising preclinical data. The comparison with placebo in these trials did not demonstrate a statistically significant clinical benefit on the primary endpoints. While preclinical studies suggested advantages over



the standard-of-care drug hydroxyurea in a mouse model of SCD, these were not validated in human clinical trials. The ongoing investigation of Tovinontrine in the context of heart failure will provide further insights into its therapeutic potential in a different disease area. Researchers and drug development professionals should consider the totality of this evidence when evaluating PDE9 inhibitors as a therapeutic class.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ashpublications.org [ashpublications.org]
- 2. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, highly potent and selective phosphodiesterase-9 inhibitor for the treatment of sickle cell disease | Haematologica [haematologica.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [Independent Validation of (Rac)-Tovinontrine Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13439108#independent-validation-of-published-rac-tovinontrine-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com